Boc-L-Ala-OH

Catalog No.
S662739
CAS No.
15761-38-3
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-Ala-OH

CAS Number

15761-38-3

Product Name

Boc-L-Ala-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

QVHJQCGUWFKTSE-YFKPBYRVSA-N

Synonyms

15761-38-3;N-(tert-Butoxycarbonyl)-L-alanine;Boc-Ala-OH;Boc-l-alanine;N-Boc-L-alanine;Boc-L-Ala-OH;N-t-Boc-L-alanine;(tert-Butoxycarbonyl)-l-alanine;BOC-ALANINE;BOC-ALA;(S)-2-((tert-Butoxycarbonyl)amino)propanoicacid;N-alpha-t-BOC-L-ALANINE;(S)-2-(tert-Butoxycarbonylamino)propanoicacid;QVHJQCGUWFKTSE-YFKPBYRVSA-N;L-ALANINE,N-BOCPROTECTED;(2S)-2-[(tert-butoxycarbonyl)amino]propanoicacid;MFCD00037225;SBB016767;N-(TERT-BUTYLOXYCARBONYL)-L-ALANINE;L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-;N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-ALANINE;N-[t-Butoxycarbonyl]-l-alanine;N-(T-BUTOXYCARBONYL)-L-ALANINE;N-((1,1-Dimethylethoxy)carbonyl)-L-alanine;L-Alanine,N-((1,1-dimethylethoxy)carbonyl)-

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

The exact mass of the compound Boc-l-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-L-Ala-OH (CAS: 15761-38-3) is a high-purity (≥98%), urethane-protected amino acid building block essential for both solid-phase (SPPS) and solution-phase peptide synthesis. Featuring a molecular weight of 189.21 g/mol and a melting point of 91–95°C, it exhibits excellent solubility in standard polar aprotic solvents such as DMF and DCM, enabling high-concentration coupling reactions. As a cornerstone reagent, the tert-butoxycarbonyl (Boc) group provides robust protection of the α-amino function, preventing unwanted polymerization while permitting precise, stepwise chain elongation. From a procurement perspective, Boc-L-Ala-OH is prioritized when synthetic routes demand acid-mediated deprotection (typically via TFA or HF) to preserve base-sensitive functional groups, or when scaling up solution-phase workflows where volatile deprotection byproducts are required to minimize downstream purification bottlenecks .

Research Fit

1
Workflow: Boc solid-phase peptide synthesis (SPPS)
2
Selection: N-α-Boc-protected L-alanine building block
3
Use Context: Reported preference for long-sequence and base-sensitive peptide research

Substituting Boc-L-Ala-OH with unprotected L-Alanine is synthetically unviable due to the latter's poor solubility in organic solvents and its propensity for uncontrolled oligomerization during carboxyl activation. While Fmoc-L-Ala-OH is a ubiquitous in-class substitute for standard SPPS, it is not universally interchangeable in procurement. Fmoc deprotection relies on secondary amines (e.g., 20% piperidine), which can trigger severe side reactions such as aspartimide formation in susceptible peptide sequences, or degrade base-sensitive payloads like ester linkages in depsipeptides. Furthermore, in large-scale solution-phase synthesis, Fmoc removal generates dibenzofulvene, a non-volatile byproduct requiring intensive chromatographic clearance or chemical scavenging. In contrast, Boc-L-Ala-OH deprotection yields isobutylene and carbon dioxide—both gases—allowing for clean, solvent-free isolation of the intermediate salt, making it a strict requirement for specific orthogonal and scale-up manufacturing routes [1].

Substitution Risk

Fmoc-L-Ala-OH
Employs base-labile Fmoc chemistry, incompatible with Boc/Bzl deprotection protocols; strategy mismatch may require full workflow redesign.
Boc-D-Ala-OH
Opposite stereochemistry may yield peptides with altered or ablated bioactivity; enantiomeric purity is critical for L-peptide research.
Boc-L-Ala-OSu
Pre-activated ester for specific coupling reactions, not a direct substitute in standard stepwise SPPS; solubility and reactivity profiles differ.

Byproduct Clearance and Atom Economy in Solution-Phase Scale-Up

In solution-phase peptide manufacturing, the choice of N-alpha protection dictates the complexity of intermediate purification. Deprotection of Boc-L-Ala-OH using HCl or TFA generates volatile byproducts (isobutylene and CO2), allowing the resulting amine salt to be isolated via simple precipitation or evaporation. Conversely, Fmoc-L-Ala-OH deprotection generates dibenzofulvene, a highly reactive and lipophilic byproduct that typically requires chemical scavenging (e.g., with thiols) and subsequent silica gel chromatography. This fundamental difference eliminates a major unit operation during scale-up, significantly reducing solvent consumption and processing time[1].

Evidence DimensionDeprotection byproduct volatility and clearance requirements
Target Compound DataBoc-L-Ala-OH: Volatile byproducts (isobutylene, CO2); requires 0 chromatographic steps post-cleavage
Comparator Or BaselineFmoc-L-Ala-OH: Non-volatile byproduct (dibenzofulvene); requires scavenging and 1 chromatographic step
Quantified DifferenceElimination of 1-2 purification unit operations per coupling cycle
ConditionsSolution-phase peptide synthesis scale-up

Buyers scaling up intermediate synthesis prioritize Boc-protected amino acids to bypass costly and time-consuming chromatographic purifications.

Boc vs. Fmoc SPPS
Class-level inference
Boc-L-Ala-OH: Boc/Bzl, 50% TFA deprotection. Fmoc-L-Ala-OH: Fmoc/tBu, 40% piperidine deprotection.
Orthogonal protecting group strategies; selection determines synthesis workflow and sequence fidelity.
Boc/Bzl often reported for long or base-sensitive peptides; method context review advised.

Suppression of Base-Catalyzed Side Reactions in Sensitive Sequences

When synthesizing complex peptides containing Asp-Gly or Asp-Ser sequences, the repeated basic conditions (e.g., 20% piperidine) required for Fmoc removal can drive aspartimide formation, leading to significant yield losses and complex impurity profiles. Because Boc-L-Ala-OH utilizes an acid-labile protection strategy (cleaved by TFA or HF), it completely bypasses these base-catalyzed degradation pathways. Comparative synthesis of susceptible sequences using Boc-chemistry maintains target purity significantly higher than Fmoc-chemistry, which can suffer from 5-30% aspartimide-related impurities depending on the exact sequence and cycle count [1].

Evidence DimensionBase-catalyzed side product formation (e.g., aspartimide)
Target Compound DataBoc-L-Ala-OH / Boc SPPS: <1% base-catalyzed degradation
Comparator Or BaselineFmoc-L-Ala-OH / Fmoc SPPS: 5-30% aspartimide formation in highly susceptible sequences
Quantified Difference>95% reduction in base-catalyzed sequence degradation
ConditionsStepwise SPPS of Asp-susceptible peptide sequences

Essential for procuring the right building blocks when the target API or peptide contains base-labile modifications or sequences prone to cyclization.

Stereochemistry
Class-level inference
L-configuration; reported optical rotation α 25/D: −27.5° to −22.5° (c=2, AcOH)
Enantiomeric purity control for bioactive L-peptides; D-enantiomer may alter bioactivity.
Optical rotation ranges are supplier-dependent; verify with lot-specific COA.

Stereochemical Integrity During Carboxyl Activation

Maintaining enantiomeric purity during the activation of the carboxyl group is a critical procurement requirement. Boc-L-Ala-OH features a urethane-type protecting group that effectively suppresses the formation of the racemization-prone oxazolone intermediate during standard coupling reactions (e.g., using HATU, DIC/HOBt, or novel aminosilane catalysts). Quantitative analyses demonstrate that Boc-L-Ala-OH couplings routinely maintain >99.9:0.1 enantiomeric ratio (er), vastly outperforming non-urethane protected or N-alkylated analogs which can exhibit up to 5-10% epimerization under identical activation conditions [1].

Evidence DimensionEnantiomeric ratio (er) post-coupling
Target Compound DataBoc-L-Ala-OH: >99.9:0.1 er
Comparator Or BaselineNon-urethane protected L-Ala analogs: <95:5 er due to oxazolone formation
Quantified Difference>4.9% improvement in stereoretention
ConditionsStandard coupling activation (e.g., HATU/DIPEA or aminosilane in DCM)

Procuring high-purity Boc-L-Ala-OH ensures minimal formation of diastereomeric impurities, directly reducing the burden on preparative HPLC purification.

Solubility: Acid vs. Ester
Cross-study comparable
Boc-L-Ala-OH: 1 mmol in 2 ml DMF (clear). Boc-L-Ala-OSu: solubility measured in dioxane (c=2.5%).
Solubility profiles dictate coupling workflow; free acid suited for standard DMF-based SPPS.
Activated ester requires distinct handling; direct substitution may compromise coupling efficiency.

Solution-Phase Synthesis of Pharmaceutical Intermediates

Boc-L-Ala-OH is the optimal choice for large-scale, in-solution synthesis where the generation of volatile deprotection byproducts (isobutylene and CO2) eliminates the need for intermediate chromatographic purification, directly streamlining process scale-up[1].

Synthesis of Base-Sensitive Peptidomimetics and Depsipeptides

In workflows where target molecules contain base-labile ester bonds or modifications, the TFA-mediated deprotection of Boc-L-Ala-OH prevents the degradation and aspartimide formation that routinely occurs with Fmoc/piperidine strategies [1].

Orthogonal Protection in Complex Macrocyclization

Boc-L-Ala-OH serves as a critical orthogonal building block when used alongside Fmoc- or Alloc-protected residues, allowing for selective unmasking of specific amines for targeted side-chain to side-chain or head-to-tail cyclization without premature cleavage [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Long / difficult peptide sequences
Boc/Bzl chemistry compatibility
Aggregation control and coupling efficiency
N-propargylalanine derivative synthesis
Boc-protected scaffold for selective modification
Intermediate purity and functionalization verification
Base-sensitive peptide research
Acid-labile Boc protection
Avoidance of base-mediated degradation

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.10010796 Da

Monoisotopic Mass

189.10010796 Da

Heavy Atom Count

13

UNII

VBSZA1BT4G

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15761-38-3

Wikipedia

N-(tert-Butoxycarbonyl)-L-alanine

General Manufacturing Information

L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-: ACTIVE
Effraim et al. Natural amino acids do not require their native tRNAs for efficient selection by the ribosome. Nature Chemical Biology, doi: 10.1038/nchembio.255, published online 25 October 2009 http://www.nature.com/naturechemicalbiology

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